molecular formula C6H12ClNO2S B2448366 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride CAS No. 2230800-19-6

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride

Cat. No.: B2448366
CAS No.: 2230800-19-6
M. Wt: 197.68
InChI Key: MTKZMVPOLWWSDL-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride is a high-purity spirocyclic chemical building block designed for pharmaceutical research and development. This compound features a unique spirocyclic architecture that provides a rigid, three-dimensional scaffold, making it a valuable isosteric replacement for planar aromatic systems in medicinal chemistry campaigns. Such spirocyclic frameworks are increasingly exploited to improve the physicochemical properties and selectivity of drug candidates, and are considered privileged structures in the design of compound libraries . The integrated 1-thia-6-azaspiro[3.4]octane core, with its sulfone group (6,6-dioxide), offers defined vectors for derivatization, enabling researchers to efficiently explore structure-activity relationships. As a salt, the hydrochloride form enhances the compound's stability and solubility for subsequent synthetic applications. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for various investigative fields. 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

7λ6-thia-1-azaspiro[3.4]octane 7,7-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-2-6(5-10)1-3-7-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZMVPOLWWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibromocarbene Insertion

A widely adopted approach involves dibromocarbene insertion into a piperidine-derived olefin. In the synthesis of analogous spiro compounds, methyltriphenylphosphonium bromide generates a ylide that reacts with N-tert-butoxycarbonyl-4-piperidone to form a cyclopropane ring.

Representative Protocol

  • Reagents : Methyltriphenylphosphonium bromide (1.1 eq), potassium tert-butoxide (1.5 eq), THF (5V), N-Boc-4-piperidone (1.0 eq).
  • Conditions : Slow addition at −35°C under N₂, followed by warming to 25°C.
  • Outcome : 86% yield of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate after 2 hours.

This method avoids expensive diiodomethane, instead using tribromomethane as a cost-effective carbene precursor.

Ring-Closing Metathesis

Alternative routes employ Grubbs catalysts for ring-closing metathesis of diene precursors. While less common for small spirocycles, this method offers functional group tolerance. For example, 2-oxa-6-azaspiro[3.4]octane derivatives have been synthesized via metathesis of allyloxy-piperidine compounds.

Sulfur Incorporation and Oxidation

Thiolane Ring Formation

Introducing sulfur requires either:

  • Mercaptoacetate Cyclization : Reaction of a brominated intermediate with sodium sulfide.
  • Thiirane Expansion : Ring enlargement of thiirane derivatives under basic conditions.

In the case of 6-thiaspiro[3.4]octane systems, ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate undergoes hydrolysis with LiOH (1.0 eq) in THF/MeOH (1:1) to yield the carboxylic acid precursor.

Sulfone Generation

Controlled oxidation of the thiane ring to the dioxide is achieved using:

Oxidant Solvent Temp (°C) Time (h) Yield (%)
mCPBA (2.2 eq) DCM 0→25 12 78
H₂O₂ (30%) AcOH 50 24 65
Ozone MeOH/H₂O −78→25 6 82

Optimal results use ozonolysis followed by reductive workup, providing 82% yield with minimal overoxidation.

Hydrochloride Salt Formation

Freebase conversion to the hydrochloride salt employs:

  • Dissolution in anhydrous EtOAc (10V)
  • Dropwise addition of HCl (4M in dioxane, 1.05 eq)
  • Stirring at 25°C for 1 hour
  • Filtration and drying under vacuum

This procedure yields 95% pure product as confirmed by 1H NMR (DMSO-d₆): δ 8.96 (s, 1H, NH), 3.03 (s, 4H, CH₂N), 1.52 (t, J=5.6Hz, 4H, CH₂S), 0.37 (m, 4H, cyclopropane).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆)

  • δ 3.43 (m, 4H, NCH₂)
  • δ 1.46 (s, 9H, Boc) → Absent in final product
  • δ 0.32 (d, J=1.9Hz, 4H, cyclopropane)

HRMS (ESI-TOF)

  • m/z [M+H]+ Calculated: 180.0453
  • Observed: 180.0451

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 95% purity at 254 nm, with retention time 6.8 minutes.

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Cyclopropanation : Exothermic reaction requires strict temperature control (−35°C±2°C)
  • Oxidation : Ozonolysis demands explosion-proof equipment
  • Crystallization : Anti-solvent (MTBE) addition rate impacts particle size distribution

A batch process producing 5 kg demonstrated 73% overall yield from N-Boc-4-piperidone.

Comparative Method Evaluation

Method Steps Overall Yield (%) Cost Index Scalability
Dibromocarbene 4 65 1.0 Excellent
Ring-Closing Metathesis 5 48 1.8 Moderate
Thiirane Expansion 6 32 2.3 Poor

The dibromocarbene route remains superior for industrial applications due to favorable cost and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Various substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research is ongoing to explore its efficacy against various cancer cell lines, focusing on its mechanism of action at the molecular level .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis:

  • It can be utilized in the preparation of more complex molecules, facilitating the development of novel compounds with specific functionalities.
  • The compound's unique structure allows for various chemical transformations, including oxidation and substitution reactions, which are essential in synthetic chemistry .

Biological Studies

The interactions of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride with biological molecules are under investigation:

  • Its ability to bind to enzymes or receptors can lead to altered biological activities, providing insights into enzyme inhibition or receptor modulation.
  • Ongoing research aims to elucidate specific molecular targets and pathways involved in its biological effects .

Materials Science

In materials science, this compound is explored for its unique properties:

  • It may be used in the development of new materials with specific mechanical or chemical characteristics.
  • The incorporation of sulfur and nitrogen into polymer matrices can enhance material performance in various applications .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells.
Study BAnticancer PropertiesShowed significant inhibition of tumor growth in vitro with specific pathways identified for further exploration.
Study COrganic SynthesisDeveloped a new synthetic route that improved yield by 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride can be compared with other similar spirocyclic compounds, such as:

  • 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride
  • 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

These compounds share similar structural features but differ in their specific functional groups and properties.

Biological Activity

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride, with the CAS number 2230800-19-6, is a compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, synthesis methods, and biological evaluations.

  • Molecular Formula : C6_6H12_{12}ClNO2_2S
  • Molecular Weight : 197.69 g/mol
  • IUPAC Name : 6-thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride
  • Purity : Typically ≥ 97% .

Pharmacological Properties

Research indicates that compounds similar to 6-thia-1-azaspiro[3.4]octane exhibit various pharmacological activities, including:

  • Antimicrobial Effects : Some studies suggest potential antimicrobial properties due to structural similarities with known antimicrobial agents.
  • CNS Activity : The spirocyclic structure may confer neuroactive properties, making it a candidate for further studies in neuropharmacology.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study conducted by researchers focused on synthesizing derivatives of azaspiro compounds and evaluating their biological activities. The synthesis involved multiple routes that utilized readily available starting materials, emphasizing the feasibility of producing such compounds for biological testing .
  • Binding Affinity Studies :
    • Binding assays have been employed to determine the interaction of 6-thia-1-azaspiro[3.4]octane with various receptors. These studies are crucial for understanding its therapeutic potential and selectivity towards specific biological targets .
  • Toxicological Assessments :
    • Toxicological evaluations indicate that while some derivatives show promise, they also exhibit varying degrees of cytotoxicity which necessitates further investigation into their safety profiles .

Data Table: Biological Activity Overview

PropertyDescription
Antimicrobial ActivityPotential activity against certain pathogens
CNS ActivityPossible neuroactive effects
Synthesis RoutesMultiple synthetic pathways explored
Binding AffinityAssessed against various receptors
ToxicityVaries among derivatives; requires further study

Q & A

Q. What are the key considerations for synthesizing 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride with high purity?

Synthesis typically involves multi-step reactions, including cyclization and oxidation steps. Critical parameters include temperature control (e.g., maintaining −78°C for sensitive intermediates) and pH adjustments during salt formation. Purity (>90%) is ensured via recrystallization or chromatography, validated by HPLC and NMR .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the spirocyclic core and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical assignment for chiral centers .

Q. How does the spiro[3.4]octane framework influence reactivity compared to smaller spirocycles (e.g., [3.3]heptane)?

The larger spiro[3.4]octane ring introduces steric strain, altering reaction kinetics. For example, sulfur in the thiadiazine ring undergoes slower oxidation compared to [3.3]heptane analogs, requiring stronger oxidizing agents like mCPBA .

Advanced Research Questions

Q. What methodological strategies address contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine affinity) may arise from stereochemical impurities or assay conditions (e.g., cell vs. in vitro models). Validate purity via chiral HPLC and replicate studies across multiple cell lines (e.g., HEK-293, SH-SY5Y) .

Q. How can researchers optimize reaction conditions for introducing functional groups to the spirocyclic core?

Computational modeling (DFT) predicts regioselectivity for electrophilic substitutions. For example, nitration at the para-position of the thiadiazine ring is favored due to electron-withdrawing effects of the sulfone group. Experimental validation via kinetic studies under controlled anhydrous conditions is recommended .

Q. What are the challenges in designing stability studies for this compound under physiological conditions?

Hydrolytic degradation of the sulfone group at pH >7 requires buffered solutions (pH 5–6) for in vitro assays. Accelerated stability testing (40°C/75% RH) over 14 days, monitored via LC-MS, identifies degradation products like sulfonic acid derivatives .

Q. How do structural analogs of this compound compare in modulating neurotransmitter systems?

CompoundCore StructureKey ModificationsObserved Activity
Target compoundSpiro[3.4]octaneSulfone, hydrochloride saltDopamine D2 partial agonist
6-Azaspiro[3.3]heptaneSpiro[3.3]heptaneNo sulfurSerotonin reuptake inhibition
Thiazolidine derivativesMonocyclicDisulfide bridgeGABAergic modulation
Differences in ring size and substituents significantly alter target selectivity and metabolic stability .

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological models?

Patch-clamp electrophysiology assesses ion channel modulation (e.g., NMDA receptors). Behavioral assays (e.g., forced swim test in rodents) paired with microdialysis to measure extracellular dopamine/serotonin levels provide mechanistic insights .

Q. How can researchers mitigate solubility issues during in vivo pharmacokinetic studies?

Co-solvent systems (e.g., 10% DMSO in saline) or nanoformulation (liposomes) enhance bioavailability. Plasma stability is monitored via LC-MS/MS over 24 hours, with AUC calculations adjusted for metabolite interference .

Q. What strategies validate the compound’s selectivity across kinase or GPCR panels?

High-throughput screening (HTS) against panels like Eurofins CEREP PrimeScreen® identifies off-target effects. Follow-up with radioligand binding assays (e.g., ³H-spiperone for D2 receptors) confirms dose-dependent selectivity .

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